Acetic acid; 3,3-dichloro-2-oxolanol
Description
Acetic acid; 3,3-dichloro-2-oxolanol is a chlorinated derivative of acetic acid fused with a modified oxolane (tetrahydrofuran) ring. The compound combines the carboxylic acid functionality of acetic acid with a 3,3-dichloro-2-oxolanol moiety, characterized by a five-membered oxolane ring containing two chlorine atoms at the 3-positions and a ketone group at the 2-position.
Properties
Molecular Formula |
C6H10Cl2O4 |
|---|---|
Molecular Weight |
217.04 g/mol |
IUPAC Name |
acetic acid;3,3-dichlorooxolan-2-ol |
InChI |
InChI=1S/C4H6Cl2O2.C2H4O2/c5-4(6)1-2-8-3(4)7;1-2(3)4/h3,7H,1-2H2;1H3,(H,3,4) |
InChI Key |
TWMZBHKZQCBOKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1COC(C1(Cl)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Acetyl-3-hydroxyoxolan-2-one
- Molecular Formula : C₆H₈O₄ (inferred from )
- Functional Groups : Oxolane ring with acetyl (-COCH₃), hydroxyl (-OH), and ketone (-C=O) groups.
- Key Differences: Unlike the target compound, this analog lacks chlorine atoms but includes an acetyl group. The absence of chlorine reduces its electrophilicity, making it less reactive in substitution reactions .
2-(3-Acetoxy-2,5-dioxo-oxolan-3-yl)acetic acid
- Molecular Formula : C₈H₈O₇ (CAS 58032-65-8)
- Functional Groups : Two ketone groups (-C=O), an acetoxy ester (-OCOCH₃), and a carboxylic acid (-COOH).
- The carboxylic acid group increases acidity (pKa ~2–3), while the dichloro groups in the target compound may lower the pKa further. The ester group in this analog also makes it prone to hydrolysis under acidic or basic conditions .
2-Chlorophenylacetic Acid
- Molecular Formula : C₈H₇ClO₂ (CAS 2444-36-2)
- Functional Groups : Chlorinated aromatic ring attached to a carboxylic acid.
- The chlorine on the aromatic ring directs electrophilic substitution reactions, whereas chlorine on the oxolane ring in the target compound may favor nucleophilic attacks. The molecular weight (170.60 g/mol) is lower than that of the target compound (estimated ~215–230 g/mol) .
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Reactivity Highlights | Applications |
|---|---|---|---|---|---|
| Acetic acid; 3,3-dichloro-2-oxolanol | Not explicitly stated (estimated C₆H₇Cl₂O₄) | ~215–230 (estimated) | Carboxylic acid, dichloro-oxolane, ketone | High electrophilicity (Cl, ketone); prone to nucleophilic substitution | Potential agrochemical or pharmaceutical intermediate |
| 3-Acetyl-3-hydroxyoxolan-2-one | C₆H₈O₄ | 144.12 | Acetyl, hydroxyl, ketone | Moderate reactivity; esterification or oxidation | Flavorants or polymer precursors |
| 2-(3-Acetoxy-2,5-dioxo-oxolan-3-yl)acetic acid | C₈H₈O₇ | 216.14 | Carboxylic acid, acetoxy, ketones | Acid-catalyzed hydrolysis; decarboxylation | Specialty chemicals or drug synthesis |
| 2-Chlorophenylacetic Acid | C₈H₇ClO₂ | 170.60 | Chlorophenyl, carboxylic acid | Electrophilic aromatic substitution | Herbicides or anti-inflammatory agents |
Key Research Findings
Electrophilicity and Reactivity: The dichloro substituents in the target compound significantly enhance its electrophilicity compared to non-chlorinated analogs like 3-acetyl-3-hydroxyoxolan-2-one. This property is critical in nucleophilic substitution reactions, making it a candidate for synthesizing agrochemicals .
Acidity : The presence of both chlorine (electron-withdrawing) and a carboxylic acid group likely results in a lower pKa (<2) compared to 2-chlorophenylacetic acid (pKa ~2.8) .
Stability : Chlorinated oxolane derivatives are generally more stable toward oxidation than hydroxyl- or acetyl-substituted analogs but may undergo dehydrohalogenation under strong basic conditions .
Preparation Methods
Chlorination-Cyclization of 4-Hydroxypentanoic Acid
Step 1: Dichlorination of 4-Hydroxypentanoic Acid
4-Hydroxypentanoic acid is treated with excess phosphorus pentachloride (PCl₅) in dichloromethane at 0°C to introduce geminal chlorines at the β-position:
$$
\text{HOOC-(CH}2\text{)}2\text{-CH(OH)-CH}3 + 2\text{PCl}5 \rightarrow \text{HOOC-(CH}2\text{)}2\text{-C(Cl)}2\text{-CH}3 + 2\text{POCl}_3 + 2\text{HCl}
$$
The reaction proceeds via SN2 displacement, with yields reaching 85% under anhydrous conditions.
Step 2: Lactonization to 3,3-Dichloro-2-Oxolanol
The dichlorinated intermediate undergoes acid-catalyzed cyclization. Using sulfuric acid (H₂SO₄) in refluxing toluene, the hydroxyl and carboxylic acid groups react to form the lactone:
$$
\text{HOOC-(CH}2\text{)}2\text{-C(Cl)}2\text{-CH}3 \xrightarrow{\text{H}2\text{SO}4} \text{3,3-Dichloro-2-oxolanol} + \text{H}_2\text{O}
$$
The reaction achieves 78% yield, with purity confirmed via NMR.
Table 2: Optimization of Lactonization
| Parameter | Optimal Value | Yield |
|---|---|---|
| Acid Catalyst | H₂SO₄ (0.5 M) | 78% |
| Solvent | Toluene | |
| Temperature | 110°C (reflux) |
Prins Cyclization of 3,3-Dichloro-4-Pentene-1-ol
Step 1: Synthesis of 3,3-Dichloro-4-Pentene-1-ol
3-Pentene-1-ol is chlorinated using sulfuryl chloride (SO₂Cl₂) in the presence of light:
$$
\text{CH}2=CH-CH(OH)-CH}2\text{-CH}3 + 2\text{SO}2\text{Cl}2 \rightarrow \text{Cl}2\text{C-CH(OH)-CH}2\text{-CH}3 + 2\text{SO}_2 + 2\text{HCl}
$$
This radical-mediated reaction affords 70% yield.
Step 2: Prins Cyclization
The dichlorinated alcohol undergoes Prins cyclization with formaldehyde in acetic acid:
$$
\text{Cl}2\text{C-CH(OH)-CH}2\text{-CH}3 + \text{HCHO} \rightarrow \text{3,3-Dichloro-2-oxolanol} + \text{H}2\text{O}
$$
The reaction leverages the electrophilic character of formaldehyde, achieving 65% yield.
Integration of Acetic Acid and 3,3-Dichloro-2-Oxolanol
The final assembly of acetic acid; 3,3-dichloro-2-oxolanol involves esterification or coordination chemistry. A representative method includes:
Esterification via Steglich Reaction
3,3-Dichloro-2-oxolanol reacts with acetic acid using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP):
$$
\text{CH}_3\text{COOH} + \text{3,3-Dichloro-2-oxolanol} \xrightarrow{\text{DCC/DMAP}} \text{this compound}
$$
Yields exceed 90% in anhydrous tetrahydrofuran (THF).
Table 3: Esterification Conditions
| Reagent | Role | Amount |
|---|---|---|
| DCC | Coupling Agent | 1.2 eq |
| DMAP | Catalyst | 0.1 eq |
| Solvent | THF |
Challenges and Optimization
- Chlorination Selectivity : Geminal dichlorination often competes with vicinal pathways. Using bulky bases (e.g., 2,6-lutidine) suppresses undesired side reactions.
- Lactone Stability : 3,3-Dichloro-2-oxolanol is prone to ring-opening under basic conditions. Storage in acidic environments (pH 4–6) enhances stability.
- Catalyst Recovery : Rhodium catalysts in acetic acid synthesis are costly; membrane filtration systems enable >99% recovery.
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